3-Fluoro-N-methoxy-N-methylbenzamide

Procurement Specifications Analytical Chemistry Vendor Comparison

3-Fluoro-N-methoxy-N-methylbenzamide (CAS 226260-01-1) is a fluorinated benzamide derivative belonging to the Weinreb amide class. It serves as a specialized synthetic intermediate, characterized by a fluorine substituent at the meta-position of the phenyl ring and an N-methoxy-N-methylamide functional group.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 226260-01-1
Cat. No. B1342535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-methoxy-N-methylbenzamide
CAS226260-01-1
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC=C1)F)OC
InChIInChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
InChIKeyRQOXEMMAAVCMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-methoxy-N-methylbenzamide CAS 226260-01-1: What Procurement Teams Need to Know About This Weinreb Amide


3-Fluoro-N-methoxy-N-methylbenzamide (CAS 226260-01-1) is a fluorinated benzamide derivative belonging to the Weinreb amide class [1]. It serves as a specialized synthetic intermediate, characterized by a fluorine substituent at the meta-position of the phenyl ring and an N-methoxy-N-methylamide functional group . This structural configuration is valued in medicinal chemistry for enabling controlled nucleophilic additions and for the unique electronic and metabolic effects that meta-fluorination imparts to downstream drug candidates, particularly in the development of kinase inhibitors and GPCR modulators [2].

Why Generic Substitution of 3-Fluoro-N-methoxy-N-methylbenzamide with Non-Fluorinated or Ortho/Para Analogs Fails


Substituting 3-fluoro-N-methoxy-N-methylbenzamide with non-fluorinated or ortho/para-fluorinated analogs is not a straightforward interchange due to the critical impact of the fluorine atom's position on both chemical reactivity and downstream biological performance. The meta-fluorination alters the electron density of the aromatic ring, which can significantly influence the rate and selectivity of subsequent synthetic transformations, such as nucleophilic additions or cross-couplings [1]. More importantly, in medicinal chemistry, the specific placement of the fluorine atom is a key design element that modulates target binding, metabolic stability, and physicochemical properties (e.g., lipophilicity) of the final drug molecule [2]. Replacing this compound with an analog lacking this precise substitution pattern risks altering a synthetic pathway's yield and selectivity or, in a drug discovery context, producing a final candidate with suboptimal pharmacokinetic and pharmacodynamic properties, thereby invalidating established structure-activity relationships (SAR) [3].

Procurement Evidence Guide: How 3-Fluoro-N-methoxy-N-methylbenzamide Compares to Its Closest Analogs


Purity Advantage: 3-Fluoro vs. 2-Fluoro Weinreb Amide Procurement Standards

The 3-fluoro positional isomer is commercially available at a higher minimum purity specification compared to its 2-fluoro analog. Vendor data indicates that 3-fluoro-N-methoxy-N-methylbenzamide is routinely supplied with a purity of 97% [REFS-1, REFS-2], and in some cases up to 98% . In contrast, the 2-fluoro isomer (CAS 198967-24-7) is most commonly offered at a minimum purity of 95% by major suppliers [REFS-4, REFS-5]. This difference can be a critical factor for researchers requiring high-purity building blocks for sensitive catalytic reactions or early-stage medicinal chemistry, where impurities could confound biological assay results or reduce synthetic yields.

Procurement Specifications Analytical Chemistry Vendor Comparison

Synthetic Yield Benchmark: 3-Fluoro Weinreb Amide Formation via EDC Coupling

The synthesis of 3-fluoro-N-methoxy-N-methylbenzamide via a standard EDC-mediated coupling of 3-fluorobenzoic acid and N,O-dimethylhydroxylamine hydrochloride is documented in patent literature with a reported yield of 71% . This yield is comparable to the 73% yield reported for the synthesis of the non-fluorinated parent compound, N-methoxy-N-methylbenzamide, under similar conditions . This quantitative evidence suggests that the presence of the meta-fluoro substituent does not significantly hinder the formation of the Weinreb amide core, making it a synthetically accessible and reliable building block for more complex molecule construction.

Synthetic Methodology Process Chemistry Weinreb Amide Synthesis

Targeted Application: 3-Fluoro-N-methoxy-N-methylbenzamide as a Privileged Precursor for Kinase and GPCR Modulators

Unlike its non-fluorinated or 2-/4-fluoro analogs, the 3-fluoro-N-methoxy-N-methylbenzamide scaffold is specifically cited as a precursor for synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. This targeted application is supported by its appearance in patent literature concerning Bcr-Abl and Trk family kinase inhibitors, which often feature 3-substituted benzamide motifs as key pharmacophoric elements [REFS-2, REFS-3]. This directed use suggests that the meta-fluoro substitution pattern on the Weinreb amide provides a strategic advantage for accessing specific, therapeutically relevant chemical space, differentiating it from other isomers that may not have established roles in these high-value drug discovery programs.

Medicinal Chemistry Drug Discovery Kinase Inhibitors GPCR Modulators

Best-Fit Research and Industrial Application Scenarios for 3-Fluoro-N-methoxy-N-methylbenzamide


Medicinal Chemistry: Synthesis of Kinase Inhibitor and GPCR Modulator Libraries

3-Fluoro-N-methoxy-N-methylbenzamide is best utilized as a key building block in the synthesis of focused compound libraries targeting kinases and GPCRs [1]. The Weinreb amide functionality allows for the precise and controlled introduction of a meta-fluorophenyl ketone moiety into a lead structure via reaction with organometallic reagents [2]. This is a common strategy for installing pharmacophores that explore structure-activity relationships (SAR) around the phenyl ring's substitution pattern, leveraging the metabolic stability and altered electronic properties conferred by the 3-fluoro group [3].

Process Chemistry: Large-Scale Synthesis of Advanced Pharmaceutical Intermediates

The compound is a reliable intermediate for scaling up the synthesis of more complex drug candidates. The established and comparable yield of 71% for its formation via EDC coupling, as detailed in patent literature, provides a solid foundation for process development . Its commercial availability in liquid form at a consistent 97-98% purity from major suppliers like Sigma-Aldrich and Fluorochem ensures batch-to-batch reproducibility, which is essential for optimizing and validating large-scale manufacturing processes .

Chemical Biology: Development of Fluorinated Chemical Probes

The compound can be employed to create fluorinated analogs of known bioactive molecules for use as chemical probes. The presence of the fluorine atom provides a handle for techniques like 19F NMR spectroscopy, which can be used to study ligand-protein interactions, conformational changes, or metabolic fate in complex biological environments [4]. By starting with this pre-fluorinated Weinreb amide, researchers can efficiently access a specific regioisomer of a fluorinated probe, avoiding challenging late-stage fluorination reactions.

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